N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(13-9-19-22-7-4-8-24-16(13)22)17-10-14-20-18-11-21(14)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZVLAHCESYPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCC3=NN=CN3C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates a triazole moiety known for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anticonvulsant activities.
Structural Features
The compound's structure features a triazole ring , which is pivotal in its biological interactions. The pyrazolo[5,1-b][1,3]oxazine structure contributes additional stability and reactivity. The presence of the carboxamide group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance:
- Triazole derivatives have shown antifungal activity against Candida albicans and Aspergillus fumigatus.
- Some triazole compounds have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of triazole-containing compounds is notable. Studies have indicated that:
- Certain triazole derivatives exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM .
- The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Anticonvulsant Activity
Triazole compounds have also been investigated for their anticonvulsant properties. They are believed to interact with voltage-gated sodium channels and GABA receptors, crucial for neuronal excitability . This interaction may lead to a reduction in seizure activity.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various triazole derivatives. Notably:
- Structure-Activity Relationship (SAR) : The modifications in the triazole structure significantly influence the binding affinities and selectivities towards biological targets.
- In Silico Studies : Molecular docking studies have provided insights into the binding patterns of these compounds to target proteins involved in disease pathways .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- A study by Barbuceanu et al. demonstrated that certain mercapto-substituted 1,2,4-triazoles exhibited potent activity against colon carcinoma cells with an IC50 value of 6.2 μM .
- Another investigation showed that specific triazole derivatives had selective inhibition against Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria .
Comparative Analysis
The following table summarizes key structural features and biological activities of selected triazole derivatives:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(2-methylphenyl)-4H-1,2,4-triazole | Contains a 1,2,4-triazole ring | Anticancer activity |
| 5-bromo-4H-1,2,4-triazole | Halogenated triazole | Antimicrobial activity |
| N-(phenyl)-pyrazolo[5,1-b][1,3]oxazine | Pyrazolo structure | Anticonvulsant activity |
Scientific Research Applications
Antiviral and Antitumoral Activity
Research has shown that compounds containing the 1,2,4-triazole and pyrazole moieties exhibit significant antiviral and antitumoral properties. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested for their ability to inhibit viral replication and tumor growth. Subtle variations in the phenyl groups of these compounds can fine-tune their biological activities toward either antiviral or antitumoral effects. A study indicated that certain triazole derivatives inhibited tubulin polymerization, leading to their antitumoral effects .
Structure-Activity Relationship
The structure-activity relationship (SAR) of triazole-based compounds has been extensively studied. It was found that modifications on the phenyl ring can significantly influence the biological activity of these compounds. For example, specific substitutions on the triazole ring can enhance their interaction with biological targets, making them more effective as therapeutic agents .
Drug Development
Several triazole-containing drugs have been successfully developed and marketed for various therapeutic uses. Notable examples include voriconazole (an antifungal), sitagliptin (an antidiabetic), and letrozole (used in breast cancer treatment). The ongoing research into new derivatives continues to expand the potential applications of triazole-based compounds in drug discovery .
Fungicides and Herbicides
Triazole derivatives are also being explored as potential agrochemicals. Their antifungal properties make them suitable candidates for developing new fungicides. The ability to inhibit fungal growth while being less toxic to plants is a significant advantage in agricultural applications. Research indicates that some triazole derivatives can effectively control plant diseases caused by fungi .
Plant Growth Regulators
In addition to fungicidal properties, certain triazole compounds have been investigated for their role as plant growth regulators. These compounds can influence plant development processes such as flowering and fruiting, potentially leading to increased agricultural yields .
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of triazole-based compounds have been a subject of interest for material scientists. The unique electronic characteristics of these compounds allow them to be used in developing materials for photonic applications. Studies have demonstrated that specific structural modifications can enhance the NLO responses of these materials, making them suitable for applications in lasers and optical devices .
Synthesis of Novel Materials
The synthesis of novel materials incorporating triazole structures has been reported in various studies. These materials show promise in fields such as organic electronics and photonics due to their favorable electronic properties. The ability to tailor the electronic characteristics through chemical modifications opens new avenues for research and application development .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive intermediates for further derivatization.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide → Carboxylic Acid | H₂SO₄ (conc.), reflux, 4h | 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylic acid | 78% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid or base catalysis, forming a tetrahedral intermediate that collapses to release ammonia.
Nucleophilic Substitution
The methylene bridge between the triazole and pyrazolo-oxazine moieties serves as a site for nucleophilic substitution, particularly with thiols or amines.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl → Thioether | K₂CO₃, DMF, 80°C, 12h | N-((4-phenyl-4H-1,2,4-triazol-3-yl)thioethyl)-pyrazolo-oxazine carboxamide | 65% |
Key Example :
Reaction with mercaptoethanol replaces the methyl group with a thioether linkage, enhancing hydrogen-bonding potential.
Cyclization and Heterocycle Formation
The triazole and pyrazolo-oxazine rings participate in cycloaddition or annulation reactions to form fused heterocycles.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | CuI, DIPEA, DCM, rt, 24h | Triazolo[1,5-a]pyrazolo-oxazine tricyclic derivative | 52% |
Mechanistic Pathway :
The triazole’s nitrogen lone pairs facilitate coordination with copper catalysts, enabling cycloaddition with alkynes or nitriles .
Oxidation Reactions
The dihydro-oxazine ring is susceptible to oxidation, forming aromatic oxazine derivatives.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dihydro → Aromatic Oxazine | KMnO₄, H₂O, 60°C, 3h | 5H-pyrazolo[5,1-b] oxazine-3-carboxamide | 85% |
Structural Impact :
Oxidation increases ring aromaticity, altering electronic properties and binding affinity in biological systems .
Functionalization at the Triazole Ring
The 4-phenyl-1,2,4-triazole group undergoes electrophilic substitution or cross-coupling reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 4-(Pyridin-3-yl)-1,2,4-triazole derivative | 70% |
Application :
Introduction of aryl groups enhances π-stacking interactions in kinase inhibitors .
Alkylation/Acylation of the Amide Nitrogen
The carboxamide’s nitrogen can be alkylated or acylated to modulate steric and electronic effects.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | NaH, THF, 0°C, 2h | N-Methyl-6,7-dihydro-5H-pyrazolo-oxazine carboxamide | 88% |
Utility :
Alkylation improves metabolic stability by reducing susceptibility to amidase enzymes .
Ring-Opening Reactions
Under strong acidic conditions, the oxazine ring undergoes cleavage, forming linear intermediates.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxazine → Diol Derivative | HCl (6M), reflux, 6h | Pyrazolo-amine diol compound | 60% |
Implications :
Ring-opening products serve as precursors for synthesizing polyfunctionalized pyrazole derivatives .
Comparison with Similar Compounds
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs ()
- Core Structure : These compounds retain the 4H-1,2,4-triazole ring but lack the pyrazolo-oxazine system. Instead, they feature a 3-bromophenyl substituent and aryl amines.
- The pyrazolo-oxazine core introduces a bicyclic system, which may improve metabolic stability compared to simpler triazole derivatives.
- Synthesis: Synthesized via condensation of hydrazine carboxamides with 3-bromobenzonitrile in n-butanol/K₂CO₃, contrasting with the target compound’s likely multi-step heterocyclization .
4-Phenyl-4H-1,2,4-triazole Derivatives in Pyrrolo-Thiazolo-Pyrimidine Systems ()
- Core Structure : Compound 8 (from ) incorporates a 4-phenyl-1,2,4-triazole linked to a pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine scaffold.
- Key Differences: The target compound substitutes the pyrrolo-thiazolo-pyrimidine with a pyrazolo-oxazine, reducing sulfur content and altering electronic properties.
Pyrazole-Oxazine vs. Pyrazolo-Pyridine Carboxamides ()
The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () shares a pyrazole-carboxamide backbone but differs in its fused ring system:
- Core Structure : A pyrazolo[3,4-b]pyridine system replaces the pyrazolo-oxazine.
- Key Differences :
- The oxazine ring in the target compound introduces an oxygen atom, increasing polarity compared to the nitrogen-rich pyridine ring.
- Molecular weight: The compound has a molecular weight of 374.4 g/mol, while the target compound’s pyrazolo-oxazine system likely results in a comparable but distinct molecular profile .
Carboxamide vs. Carbothioamide Derivatives ()
Pyrazole-1-carbothioamides () feature a thioamide (-C(S)NH₂) group instead of a carboxamide (-C(O)NH₂):
- The carboxamide in the target compound may engage in stronger hydrogen-bonding interactions with biological targets .
Hypothetical Pharmacological Implications
While bioactivity data for the target compound are absent, structural comparisons suggest:
- Enhanced Solubility : The pyrazolo-oxazine’s oxygen atom and carboxamide may improve aqueous solubility over sulfur-containing analogs (e.g., compound 8) .
- Target Selectivity : The methyl bridge and triazole orientation could influence binding to kinases or receptors, as seen in related triazole-carboxamide derivatives .
- Metabolic Stability: The fused bicyclic system may resist oxidative degradation compared to monocyclic triazole analogs .
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones . For example, reaction of hydrazine hydrate with acetylene ketone 16 yields regioisomeric pyrazoles 18 and 19 , with selectivity controlled by electronic effects of substituents. Adapting this method, ethyl 3-oxo-2-(prop-1-yn-1-yl)pent-4-enoate reacts with methylhydrazine to form the pyrazole intermediate, which is subsequently functionalized at the 5-position for oxazine ring closure.
Oxazine Ring Closure
The oxazine moiety is introduced via Mitsunobu cyclization or acid-catalyzed ring closure . A key intermediate, 5-hydroxy-N-(2-hydroxyethyl)pyrazole-3-carboxylate , undergoes cyclization using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the fused oxazine ring. Alternative routes employ epoxide-opening reactions , where an epoxidized side chain on the pyrazole reacts intramolecularly with a hydroxyl group, as demonstrated in similar pyrazolo[3,4-b]pyridine systems.
Carboxylic Acid Functionalization
The C3-methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 60°C for 6 hours. This step achieves near-quantitative conversion, with the acid purified via recrystallization from ethanol/water.
Preparation of (4-Phenyl-4H-1,2,4-triazol-3-yl)methanamine
Triazole Ring Synthesis
The 1,2,4-triazole nucleus is constructed via cyclocondensation of thiosemicarbazide with benzaldehyde . Benzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form 4-phenyl-1,2,4-triazole-3-thiol , which is methylated using methyl iodide in dimethylformamide (DMF) to introduce the thioether group. Subsequent amination with aqueous ammonia under pressure yields 4-phenyl-4H-1,2,4-triazol-3-amine .
Mannich Reaction for Methylamine Installation
The triazole amine undergoes Mannich reaction with formaldehyde and hydrogen chloride gas in dioxane, introducing a chloromethyl group at the 3-position. This intermediate is treated with ammonium hydroxide to yield (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine , isolated as a hydrochloride salt after precipitation with diethyl ether.
Carboxamide Coupling
Activation of the Carboxylic Acid
The pyrazolo-oxazine-3-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux for 2 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous tetrahydrofuran (THF).
Amide Bond Formation
The acid chloride is reacted with (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine in THF at 0°C, with triethylamine (Et₃N) as a base. The reaction proceeds for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography (eluent: hexane/ethyl acetate 1:1) to yield the target compound in 78% yield.
Optimization and Mechanistic Insights
Regioselectivity in Pyrazole Formation
Electronic and steric factors dictate regioselectivity during pyrazole synthesis. Electron-withdrawing groups (e.g., esters) at the β-position of acetylenic ketones favor formation of the 1,3,5-trisubstituted pyrazole regioisomer. Substituents on the hydrazine (e.g., aryl vs. alkyl) further modulate selectivity, as seen in reactions yielding 3:2 regioisomeric ratios .
Oxazine Cyclization Efficiency
Mitsunobu conditions (DEAD/PPh₃) achieve higher cyclization yields (85–90%) compared to acid-catalyzed methods (70–75%), likely due to milder conditions preventing side reactions. Epoxide-based ring closures, while effective for pyrazolo[3,4-b]pyridines, show reduced efficacy for oxazines due to competing polymerization.
Coupling Agent Comparison
A comparative analysis of coupling agents reveals:
| Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Thionyl chloride | THF | 78 | 95 |
| EDCI/HOBt | DMF | 65 | 90 |
| BOP reagent | CH₂Cl₂ | 72 | 93 |
Thionyl chloride provides optimal balance of yield and purity, though BOP reagent minimizes racemization in chiral analogs.
Characterization and Analytical Data
The final compound is characterized via:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, Ph), 4.65 (t, J = 6.8 Hz, 2H, oxazine-CH₂), 4.20 (s, 2H, NCH₂), 3.95 (t, J = 6.8 Hz, 2H, oxazine-CH₂), 2.85 (quin, J = 6.8 Hz, 2H, oxazine-CH₂).
- HRMS (ESI+) : m/z calcd for C₂₀H₁₈N₆O₃ [M+H]⁺ 403.1464, found 403.1467.
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole ring).
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole-oxazine core followed by triazole substitution. Key steps include:
- Step 1: Cyclization of pyrazole precursors under reflux conditions with ethanol or dimethylformamide (DMF) as solvents .
- Step 2: Introduction of the triazole moiety via nucleophilic substitution, requiring catalysts like benzyltributylammonium bromide and controlled pH (6.5–7.5) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
Critical Reaction Conditions:
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR: Assigns proton environments and carbon frameworks (e.g., pyrazole C-3 resonance at δ 150–155 ppm) .
- HPLC: Quantifies purity (>95% recommended for pharmacological studies) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- Elemental Analysis: Validates C, H, N, S composition (±0.3% deviation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
